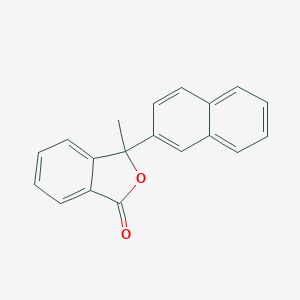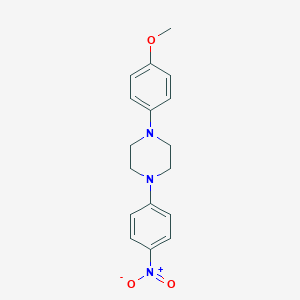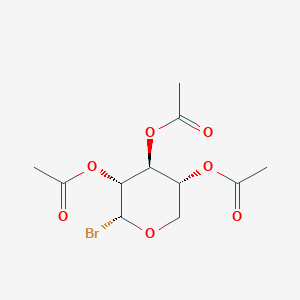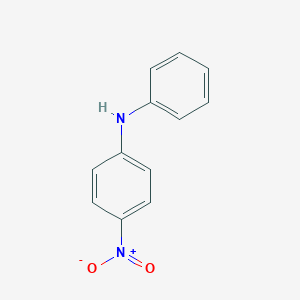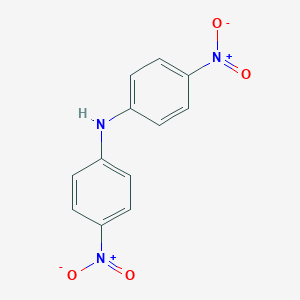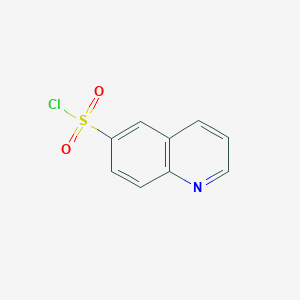
Quinoline-6-sulfonyl chloride
概要
説明
Synthesis Analysis
The synthesis of Quinoline-6-sulfonyl chloride derivatives often involves copper-catalyzed C-H bond activation. Wu et al. (2013) developed an efficient and concise one-pot protocol to synthesize sulfonylated quinoline N-oxides via copper-catalyzed C-H bond activation using aryl sulfonyl chlorides as reagents, achieving up to 91% yields in a chemo- and regioselective manner (Wu et al., 2013). Similarly, Patel et al. (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, highlighting the challenge in creating heteroaromatic sulfonyl compounds and presenting a novel approach for their synthesis (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of Quinoline-6-sulfonyl chloride derivatives is crucial for their reactivity and application in synthesis. Studies such as those by Krapf et al. (1988) on chloride-sensitive fluorescent indicators reveal insights into the structure-activity relationships of quinoline derivatives, emphasizing the importance of the quinoline backbone substituted with electron-donating groups for achieving high chloride sensitivity (Krapf et al., 1988).
Chemical Reactions and Properties
Quinoline-6-sulfonyl chloride undergoes various chemical reactions, forming a wide range of derivatives. For instance, Liang et al. (2015) described copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, which proceeded exclusively at the C5-H position, demonstrating the compound's versatility in functional group transformations (Liang et al., 2015).
Physical Properties Analysis
The physical properties of Quinoline-6-sulfonyl chloride derivatives, such as solubility and crystal structure, play a significant role in their application. Zeyada et al. (2013) studied the effect of substitution group variation on the optical functions of quinoline thin films, demonstrating how structural modifications impact the material's refractive index and optical energy gaps (Zeyada et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form various derivatives, are key to the utility of Quinoline-6-sulfonyl chloride in synthetic chemistry. Bao et al. (2019) developed a method for constructing sulfonylated quinolines via coupling of haloquinolines and sulfonyl chlorides in water, showcasing the compound's adaptability in synthesizing diverse sulfonylated derivatives under environmentally friendly conditions (Bao et al., 2019).
科学的研究の応用
- Summary of the Application: Quinoline-6-sulfonyl chloride (TsCl) is used in a novel TsCl-mediated domino reaction sequence to synthesize quinolone-based antibiotics . These include ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, and the precursors of grepftfloxacin and ozenoxacin .
- Methods of Application or Experimental Procedures: The synthesis starts from commercially available chromone-3-carboxaldehydes and amines . The TsCl-mediated domino sequence shortens the original seven/eight-step synthesis to three/four steps with a high overall yield . The quinolone-based antibiotic drug analogues could also be efficiently synthesized by varying the starting materials and chemical reagents .
- Results or Outcomes: This method provides a more efficient and environmentally friendly way to synthesize quinolone-based drugs . It reduces the number of steps in the synthesis process and increases the overall yield .
Safety And Hazards
Quinoline-6-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
将来の方向性
While specific future directions for Quinoline-6-sulfonyl chloride were not found in the search results, the synthesis of quinoline derivatives remains an active and growing area of interest . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
特性
IUPAC Name |
quinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKCUOUBLCZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495786 | |
| Record name | Quinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-sulfonyl chloride | |
CAS RN |
65433-99-0 | |
| Record name | Quinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



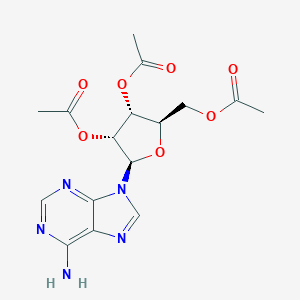
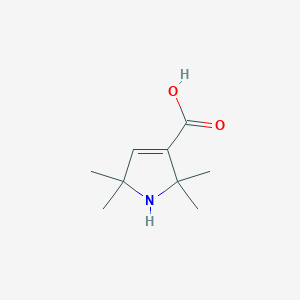
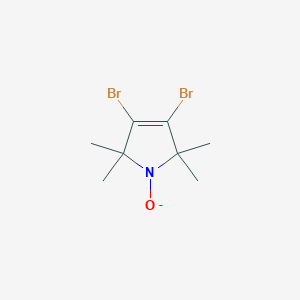
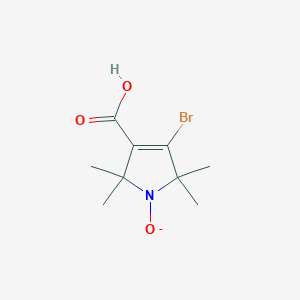
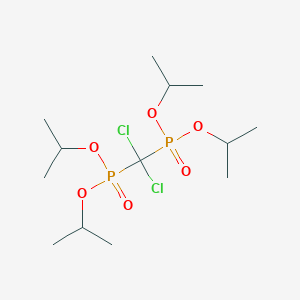
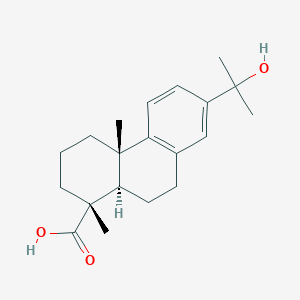
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
